2-Butyramido-5-chlorobenzamide
Description
Contextualizing Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research
Benzamide and its derivatives represent a cornerstone in medicinal chemistry and materials science. ontosight.ai These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, are scaffolds for a vast array of molecules with diverse applications. ontosight.aimdpi.com In pharmaceutical research, benzamide derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, inflammation, and neurological disorders. mdpi.comnih.gov Their utility stems from the stability of the aromatic amide structure and the potential for straightforward synthetic modifications, allowing for the fine-tuning of their biological activity. mdpi.com The amide group itself is a key structural feature in many biologically active molecules and can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. ontosight.aimdpi.com
Significance of Chlorinated and Acylated Aromatic Systems in Bioactive Molecules
The introduction of chlorine atoms and acyl groups into aromatic systems is a well-established strategy in drug discovery for modifying the properties of a lead compound. Chlorination of an aromatic ring can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. benthamdirect.com The strategic placement of a chlorine atom can block sites of metabolic degradation, thereby prolonging the compound's therapeutic effect. researchgate.net More than 250 FDA-approved drugs contain chlorine, highlighting the importance of this halogen in pharmaceutical design. doaj.org
Similarly, N-acylation, the process of adding an acyl group to an amino group, is a critical reaction in the synthesis of many pharmaceuticals. The resulting amide bond is a stable functional group found in numerous bioactive compounds. jst.go.jp Acylation can change the electronic and steric properties of a molecule, influencing its ability to cross cell membranes and interact with biological targets. The nature of the acyl group itself can be varied to explore structure-activity relationships and optimize the pharmacological profile of a potential drug candidate. nih.gov
Research Imperatives and Objectives for 2-Butyramido-5-chlorobenzamide Investigation
The specific chemical structure of this compound, combining a chlorinated benzamide core with an N-butyryl group, suggests a clear rationale for its synthesis and study. Research into this compound would likely be driven by the objective to explore new chemical space within the bioactive benzamide class.
The primary precursor for its synthesis is 2-amino-5-chlorobenzamide (B107076), a compound recognized as a key starting material for quinazoline-based drugs and other biologically active molecules. google.comontosight.ai The synthesis of this compound would logically proceed via the acylation of the 2-amino group of 2-amino-5-chlorobenzamide with butyryl chloride or a similar butyrylating agent. This reaction is analogous to other reported acylations of aminobenzamides.
The objectives for investigating this compound would include:
Synthesis and Characterization: To develop an efficient synthetic route and fully characterize the compound using modern analytical techniques.
Structure-Activity Relationship (SAR) Studies: To understand how the combination of the 5-chloro substituent and the 2-butyramido group influences its physicochemical properties and potential biological activity compared to its parent compound, 2-amino-5-chlorobenzamide, and other related benzamides.
Biological Screening: To evaluate its potential as an inhibitor of various enzymes or as a ligand for receptors, given the broad bioactivity of the benzamide class. For instance, various substituted benzamides have been investigated as potential antitumor agents. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-(butanoylamino)-5-chlorobenzamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-3-10(15)14-9-5-4-7(12)6-8(9)11(13)16/h4-6H,2-3H2,1H3,(H2,13,16)(H,14,15) |
InChI Key |
PSDNYDMQECOZCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyramido 5 Chlorobenzamide and Its Analogues
Strategic Retrosynthesis and Precursor Selection
Approaches to the Synthesis of 2-Amino-5-chlorobenzamide (B107076) Scaffold
The synthesis of the foundational 2-amino-5-chlorobenzamide scaffold can be approached through several routes. One common method starts with anthranilic acid. chemicalbook.com This process involves the chlorination of the aromatic ring, followed by the conversion of the carboxylic acid group to an amide. chemicalbook.com
A specific two-step synthesis has been detailed, beginning with the chlorination of methyl anthranilate. google.com In this procedure, sodium hypochlorite (B82951) and glacial acetic acid are used as the chlorinating agents in a mixed solvent system of an organic solvent and water at a temperature below -5°C. google.com The resulting 2-amino-5-chlorobenzoic acid methyl ester is then subjected to ammonolysis. google.com This second step involves reacting the ester with ammonia (B1221849) in an autoclave under heat and pressure to yield 2-amino-5-chlorobenzamide. google.com This method is reported to have a final product yield of over 85%. google.com
Another documented approach involves the ring chlorination of anthranilic acid using sulfuryl chloride to produce 5-chloroanthranilic acid. chemicalbook.com This intermediate is then treated with thionyl chloride to form the corresponding acid chloride. chemicalbook.com Subsequent amination of the acid chloride with liquor ammonia yields 2-amino-5-chlorobenzamide. chemicalbook.com
Table 1: Comparison of Synthetic Routes to 2-Amino-5-chlorobenzamide
| Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|
| Methyl Anthranilate | Sodium hypochlorite, Glacial acetic acid, Ammonia | >85% | google.com |
| Anthranilic Acid | Sulfuryl chloride, Thionyl chloride, Liquor ammonia | Not specified | chemicalbook.com |
Acylation Strategies for Butyramido Moiety Introduction
Once the 2-amino-5-chlorobenzamide scaffold is obtained, the next critical step is the introduction of the butyramido group. This is typically achieved through an acylation reaction. The primary amine of 2-amino-5-chlorobenzamide is reacted with a butyrylating agent.
A common and effective method for this transformation is the use of an acyl chloride, such as butyryl chloride. This electrophilic reagent readily reacts with the nucleophilic amino group of 2-amino-5-chlorobenzamide. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be optimized to maximize the yield and purity of the final product, 2-butyramido-5-chlorobenzamide.
For instance, a general procedure for the acylation of similar amino-benzamide structures involves reacting the amine with an acyl chloride. nih.gov In a related synthesis, 2-amino-5-chlorobenzamide was reacted with 4-chlorobutanoyl chloride to produce 5-chloro-2-(4-chlorobutanamido)benzamide. nih.gov This highlights the feasibility of using acyl chlorides for the N-acylation of the 2-amino-5-chlorobenzamide core.
The use of activating agents can also facilitate the acylation process, particularly when starting from butyric acid instead of its more reactive acyl chloride derivative. thieme-connect.com
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. For the initial synthesis of the 2-amino-5-chlorobenzamide scaffold, a method utilizing methyl anthranilate reports a high yield of over 85% by carefully controlling temperature and pressure during the chlorination and ammonolysis steps. google.com Specifically, the chlorination is conducted at temperatures below -5°C, and the subsequent ammonolysis is performed in an autoclave at 100-150°C and 2-4 MPa. google.com
In the subsequent acylation step, the choice of solvent, temperature, and base can significantly influence the outcome. While specific yields for the direct synthesis of this compound are not detailed in the provided results, analogous reactions provide insight. For example, the reaction of 2-amino-6-chlorobenzamide (B107074) with 4-chlorobutanoyl chloride resulted in an 87% yield of the corresponding acylated product. nih.gov This suggests that high yields are achievable for the acylation of 2-amino-5-chlorobenzamide with butyryl chloride under optimized conditions.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make chemical processes more environmentally benign. In the context of synthesizing this compound, several aspects can be considered.
One of the described syntheses for the 2-amino-5-chlorobenzamide precursor highlights some green aspects. google.com It mentions that the reagents used have low toxicity, the solvent can be recycled, and there are few side reactions, which reduces equipment corrosion and environmental pollution. google.com The use of sodium hypochlorite for chlorination is also a greener alternative to more hazardous chlorinating agents like sulfuryl chloride. chemicalbook.comgoogle.com
The search for catalytic methods for amide bond formation is a major focus in green chemistry research. core.ac.uk While the traditional acylation with butyryl chloride is effective, it generates stoichiometric amounts of waste. Catalytic methods, if developed, would offer a more sustainable route to this compound.
Advanced Structural Elucidation and Conformational Analysis of 2 Butyramido 5 Chlorobenzamide
Application of Advanced Spectroscopic Techniques for Structural Assignment
The definitive structural assignment of 2-Butyramido-5-chlorobenzamide relies on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and electronic environment of the constituent atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While specific experimental data for this compound is not publicly available, a theoretical analysis of its expected NMR spectra provides a clear roadmap for its characterization.
In a typical ¹H NMR spectrum, distinct signals would be anticipated for the aromatic protons, the amide protons, and the protons of the butyramido group. The aromatic protons on the chlorobenzamide ring would likely appear as a set of multiplets in the downfield region, with their chemical shifts and coupling constants dictated by the substitution pattern. The two amide protons (-C(=O)NH- and -C(=O)NH₂) would be observable, and their chemical shifts could be sensitive to solvent and temperature. The butyramido side chain would present characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, with their multiplicity determined by spin-spin coupling.
The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the chemical environment of each carbon atom. Separate resonances would be expected for the carbonyl carbons of the benzamide (B126) and butyramido moieties, the aromatic carbons (with those directly attached to chlorine and nitrogen showing distinct shifts), and the aliphatic carbons of the butyryl group.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals by revealing their connectivity.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.5 | m |
| Amide NH | 7.5 - 9.0 | br s |
| Amide NH₂ | 6.0 - 7.5 | br s |
| α-CH₂ (butyryl) | 2.2 - 2.5 | t |
| β-CH₂ (butyryl) | 1.6 - 1.9 | sext |
| γ-CH₃ (butyryl) | 0.9 - 1.2 | t |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (benzamide) | 165 - 175 |
| C=O (butyramido) | 170 - 180 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-N | 135 - 145 |
| Aromatic CH | 120 - 140 |
| α-CH₂ (butyryl) | 35 - 45 |
| β-CH₂ (butyryl) | 15 - 25 |
| γ-CH₃ (butyryl) | 10 - 15 |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amides, typically in the region of 3100-3500 cm⁻¹. Strong carbonyl (C=O) stretching bands for both amide groups would be prominent around 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching frequency, would also be observable.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would serve as a definitive indicator of a chlorine-containing compound. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure by showing characteristic losses of fragments such as the butyryl group or the benzamide moiety.
Crystallographic Determination and Solid-State Structural Analysis
Currently, there is no publicly available crystallographic data for this compound. X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state. Such a study would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state conformation and properties of the compound.
Conformational Landscape and Dynamic Studies in Solution and Solid States
The conformational flexibility of this compound would be an important aspect of its structural characterization. The molecule possesses several rotatable bonds, including the C-N bonds of the amide groups and the C-C bonds of the butyryl side chain. In solution, the molecule would likely exist as an equilibrium of different conformers. Variable-temperature NMR studies could provide insights into the dynamics of these conformational changes. In the solid state, the molecule would adopt a specific, low-energy conformation, which could be elucidated by X-ray crystallography.
Chirality and Enantiomeric Purity Assessment (If Applicable)
Based on its chemical structure, this compound is an achiral molecule. It does not possess any stereocenters, and therefore, it does not exhibit enantiomerism. Consequently, an assessment of enantiomeric purity is not applicable to this compound.
An extensive search for scientific literature detailing the preclinical bioactivity and mechanistic investigations of the chemical compound this compound has been conducted. The objective was to gather specific data regarding its enzymatic inhibition, antimicrobial and antiviral efficacy, cellular antiproliferative and cytotoxic effects, and its potential for plant growth regulation and herbicidal activity, in accordance with the structured outline provided.
Despite a thorough review of available scientific databases and research articles, no specific studies or data sets pertaining to this compound in the context of the requested biological activities were identified. The search encompassed investigations into its effects on:
Enzymatic Inhibition: Glycogen Synthase Kinase-3 Beta (GSK-3β), Monoamine Oxidase (MAO), and Urease.
Antimicrobial and Antiviral Efficacy: Assessments in microbial and viral culture systems.
Cellular Antiproliferative and Cytotoxicity: Evaluations in various disease models.
Plant Growth Regulation and Herbicidal Potential.
The absence of specific research on this compound within these preclinical areas prevents the generation of a scientifically accurate article with the requested detailed findings and data tables. The existing literature focuses on other related benzamide derivatives, but does not provide the specific information required to address the user's request for this particular compound.
Therefore, this report concludes that there is currently no publicly available scientific information to fulfill the detailed article outline for this compound.
Pre Clinical Bioactivity Profiling and Mechanistic Investigations of 2 Butyramido 5 Chlorobenzamide
Investigation of Receptor Binding Affinity and Selectivity
No studies detailing the receptor binding profile of 2-Butyramido-5-chlorobenzamide are present in the reviewed scientific literature. Consequently, data on its affinity for specific biological targets, typically represented by values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not available. Furthermore, information regarding the selectivity of this compound for any particular receptor over others is also absent from the existing body of research.
Elucidation of Molecular Mechanisms Underlying Observed Biological Activities
As no primary biological activities for this compound have been reported in the scientific literature, there have been no subsequent investigations into the molecular mechanisms that would underlie such activities. Elucidation of a compound's mechanism of action typically follows the identification of its biological effects, and in the case of this compound, this initial step has not been documented.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 Butyramido 5 Chlorobenzamide Derivatives
Systematic Substituent Effects on Bioactivity Profiles
The benzamide (B126) ring of 2-Butyramido-5-chlorobenzamide is a prime target for chemical modification to probe its role in biological interactions. Introducing different substituents at various positions can dramatically alter the compound's electronic and steric properties, which in turn influences its binding affinity to biological targets. For instance, studies on related benzamide derivatives have shown that the nature of substituents significantly impacts their inhibitory activity. researchgate.net The strategic placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the acidity of the amide proton or the electron density of the aromatic ring, affecting hydrogen bonding and aromatic interactions with a receptor.
Table 1: Predicted Effects of Hypothetical Substitutions on the Benzamide Ring
| Substituent (at C-4) | Electronic Effect | Potential Impact on Bioactivity |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | May alter binding mode by modifying the ring's electrostatic potential. |
| -OCH₃ (Methoxy) | Electron-Donating | Could enhance hydrophobic interactions and potentially introduce new hydrogen bond acceptor capabilities. |
| -NH₂ (Amino) | Strongly Electron-Donating | Can act as a hydrogen bond donor, potentially forming new interactions with the target protein. |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Increases lipophilicity and can influence metabolic stability. |
Influence of Butyramido Chain Length and Branching on Biological Response
Table 2: Influence of Acyl Chain Variation on Lipophilicity and Potential Biological Response
| Acyl Group | Relative Chain Length | Predicted Lipophilicity | Potential Biological Consequence |
|---|---|---|---|
| Acetamido | Short (C2) | Lower | May improve aqueous solubility but decrease cell permeability. |
| Propionamido | Medium (C3) | Intermediate | Could offer a balance between solubility and membrane penetration. |
| Butyramido | Standard (C4) | Higher | Enhances hydrophobic interactions, potentially increasing binding affinity and cell penetration. |
| Isobutyramido | Branched (C4) | Higher | Introduces steric hindrance that may improve selectivity for the target. |
Positional Isomerism and Halogen Substitution Impact (e.g., Chlorine at C-5) on Efficacy and Selectivity
The presence and position of halogen substituents are powerful tools in medicinal chemistry. In this compound, the chlorine atom at the C-5 position is not merely a placeholder. Halogenation is known to increase the hydrophobicity of molecules, which can lead to enhanced biological activity. nih.gov Studies on other scaffolds have shown that halogen substituents can significantly enhance antibacterial properties. researchgate.netnih.gov Specifically, research on benzoxazole-benzamide conjugates revealed that derivatives with a 5-chlorobenzoxazole (B107618) moiety generally exhibited better cytotoxic activity than their unsubstituted or 5-methyl counterparts, highlighting the beneficial role of the 5-chloro substitution. nih.gov The chlorine atom can also form specific halogen bonds with receptor sites and alter the electronic nature of the aromatic ring, thereby influencing binding affinity and efficacy. Moving the chlorine to a different position, such as C-3 or C-4, would create positional isomers with distinct electronic and steric profiles, likely leading to different activity and selectivity profiles.
Stereochemical Implications in Biological Activity (If Applicable)
The structure of this compound itself is achiral, meaning it does not have a stereocenter and exists as a single structure. However, stereochemistry would become a critical consideration if chiral elements were introduced into its derivatives. For example, if the butyramido side chain were modified to include a chiral center (e.g., 2-methylbutyramido), the resulting molecule would exist as a pair of enantiomers. Biological systems, such as enzymes and receptors, are chiral and often exhibit stereoselectivity, meaning they will interact differently with each enantiomer. One enantiomer (the eutomer) may be significantly more active than the other (the distomer). Therefore, if any chiral derivatives were to be synthesized, it would be essential to separate the enantiomers and evaluate their biological activities independently to identify the more potent and potentially safer isomer.
Pharmacophore Identification and Lead Optimization Strategies
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound and SAR studies of related benzamides, a plausible pharmacophore model can be proposed. nih.govtandfonline.com Key features would likely include:
A hydrogen bond donor: The amide (N-H) group.
A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the amide.
An aromatic ring: The substituted phenyl ring, capable of pi-stacking or hydrophobic interactions.
A hydrophobic region: The butyryl chain and the chlorinated ring.
Pharmacophore models for benzamide derivatives have been successfully developed to identify inhibitors for various targets. bohrium.comnih.govacs.org For instance, a five-featured model for benzamide analogues targeting the FtsZ protein consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov
Once a pharmacophore is established, it guides lead optimization. This process involves making targeted chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic profile. Strategies for this compound derivatives could include:
Isosteric Replacement: Replacing the chlorine atom with other halogens (e.g., bromine) or a trifluoromethyl group to fine-tune lipophilicity and electronic properties. researchgate.net
Scaffold Hopping: Replacing the benzamide core with other heterocyclic rings while maintaining the key pharmacophoric features to discover novel intellectual property and potentially improved properties.
Side Chain Modification: Systematically altering the length, branching, and cyclization of the N-acyl chain to optimize hydrophobic and steric interactions within the target's binding site.
Through these iterative cycles of design, synthesis, and testing, the initial scaffold of this compound can be refined to produce optimized drug candidates with enhanced therapeutic potential.
Computational Chemistry and Molecular Modeling of 2 Butyramido 5 Chlorobenzamide and Biological Targets
Ligand-Protein Interaction Studies via Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of protein-ligand interactions and for structure-based drug design.
In a typical study involving a compound like 2-Butyramido-5-chlorobenzamide, researchers would first identify a relevant biological target (e.g., an enzyme or receptor implicated in a disease). The three-dimensional structures of both the ligand and the protein are required. The ligand's structure would be optimized to find its most stable conformation, often using quantum mechanical methods.
The docking process then involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. This function calculates a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.
For instance, in a study on a benzamide (B126) derivative, N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide, docking simulations against the α5β1 integrin protein revealed a binding affinity of -7.7 kcal/mol. dergipark.org.tr Analysis of the docked pose identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. dergipark.org.trresearchgate.netnih.gov
Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target (Note: This data is for illustrative purposes only and is not derived from experimental or published results.)
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.2 | TYR 231, SER 180 | Hydrogen Bond |
| 1 | -8.2 | LEU 288, VAL 195 | Hydrophobic |
| 2 | -7.5 | PHE 350 | Pi-Pi Stacking |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding.
Following a docking study, the most promising ligand-protein complex is subjected to an MD simulation. This involves placing the complex in a simulated physiological environment (e.g., a box of water molecules and ions) and calculating the forces between atoms and their subsequent movements over a set period (typically nanoseconds to microseconds).
Key analyses performed on the MD trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the protein structure is not significantly perturbed. For example, MD simulations were used to validate the inhibitory potential of certain nitrobenzamide derivatives, where RMSD analysis suggested the stability of the most active compound in the binding site of the target proteins. researchgate.netnih.gov
Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics (Note: This data is for illustrative purposes only.)
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.3 | 1.6 |
| 30 | 1.1 | 1.5 |
| 40 | 1.4 | 1.7 |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties (descriptors) that influence activity, a QSAR model can be used to predict the activity of new, untested compounds.
To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, various molecular descriptors are calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.
Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model must be validated internally (e.g., using leave-one-out cross-validation) and externally (using a separate test set of compounds) to ensure its predictive power. Such an approach was successfully used to analyze anthranilamide-based factor X(a) inhibitors, identifying the structural requirements for maximal potency. nih.gov
Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. These calculations can provide valuable information about a molecule's stability, reactivity, and spectroscopic properties, which can complement experimental data and insights from molecular modeling.
For this compound, DFT calculations could be used to determine its optimized 3D geometry, bond lengths, and bond angles. nih.gov Furthermore, these methods can compute key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. Other calculated properties include the molecular electrostatic potential (MEP), which can identify regions of the molecule that are likely to be involved in electrostatic interactions with a biological target.
Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: This data is for illustrative purposes only.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 Debye |
Virtual Screening and Design of Novel Analogues
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If this compound were found to have desirable biological activity, its chemical structure could be used as a starting point for a virtual screening campaign to discover novel and more potent analogues.
One common method is structure-based virtual screening, which involves docking a large number of compounds from a chemical library into the active site of the target protein. The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for further experimental testing.
Another approach is ligand-based virtual screening. This method is used when the 3D structure of the target is unknown. It involves searching for molecules in a database that have a similar shape or share physicochemical properties with a known active compound like this compound. The identified compounds would then be synthesized and evaluated, accelerating the process of designing novel analogues with potentially improved activity.
Emerging Research Directions and Future Scope for 2 Butyramido 5 Chlorobenzamide
Rational Design of Next-Generation Analogues for Enhanced Specificity and Potency
The principles of rational drug design offer a systematic approach to optimizing the therapeutic properties of a lead compound like 2-Butyramido-5-chlorobenzamide. This strategy hinges on understanding the structure-activity relationships (SAR) to guide the synthesis of next-generation analogues with improved efficacy and reduced off-target effects.
Key modifications to the this compound scaffold could be explored to enhance its biological activity. These include alterations to the butyramido side chain, the chloro substituent on the benzamide (B126) ring, and the amide group itself. For instance, varying the length and branching of the acyl chain could influence the compound's lipophilicity and interaction with its biological target. Similarly, substituting the chloro group with other halogens or electron-withdrawing groups may modulate the electronic properties of the molecule and its binding affinity.
Computational modeling and in silico studies are pivotal in modern drug design. Techniques such as molecular docking can predict the binding orientation of analogues within a target's active site, while quantitative structure-activity relationship (QSAR) studies can correlate physicochemical properties with biological activity. These computational approaches can prioritize the synthesis of the most promising analogues, thereby streamlining the drug discovery process.
The following table outlines potential modifications to the this compound structure and the rationale behind them:
| Structural Modification | Rationale | Potential Impact |
| Varying the Acyl Chain | To probe the size and nature of the binding pocket. | Enhanced potency and selectivity. |
| Substitution of the Chloro Group | To modulate electronic and steric properties. | Improved binding affinity and pharmacokinetic profile. |
| Modification of the Amide Linker | To alter hydrogen bonding interactions. | Increased stability and target engagement. |
| Introduction of Chiral Centers | To explore stereospecific interactions with the target. | Higher potency and reduced off-target effects. |
Multifaceted Therapeutic Development Strategies Based on Identified Mechanisms
A comprehensive therapeutic development strategy for this compound and its analogues would be guided by their identified mechanism(s) of action. Once a primary biological target is confirmed, medicinal chemistry efforts can be directed towards optimizing the compound's interaction with this target.
For example, if this compound is found to be an enzyme inhibitor, development strategies would focus on enhancing its inhibitory constant (Ki) and selectivity. In contrast, if it acts as a receptor antagonist, the focus would be on improving its binding affinity and functional blockade.
Furthermore, a multifaceted approach would involve exploring the potential of the compound in combination therapies. By pairing it with other therapeutic agents, it may be possible to achieve synergistic effects, overcome drug resistance, or reduce the required dosage and associated side effects. The development of targeted drug delivery systems could also enhance the therapeutic index of this compound by ensuring its accumulation at the site of action.
Exploration of Novel Biological Pathways and Target Classes
While initial research may point towards a specific biological activity, it is crucial to explore the broader pharmacological profile of this compound. The benzamide scaffold is known to interact with a diverse range of biological targets, and this compound may possess novel activities in previously unexplored pathways.
For instance, benzamide derivatives have shown promise as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers researchgate.netresearchgate.net. Investigating the effect of this compound on this and other cancer-related pathways could open up new avenues for its therapeutic application. Similarly, the structural motifs present in this compound may allow it to interact with novel G-protein coupled receptors (GPCRs), ion channels, or enzymes that are yet to be validated as drug targets.
Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, can be a powerful tool for discovering unexpected biological activities. This approach, combined with subsequent target deconvolution studies, could reveal novel mechanisms of action for this compound.
Integration with Advanced Screening Platforms for High-Throughput Bioactivity Discovery
The discovery of new therapeutic applications for this compound and its analogues can be significantly accelerated by leveraging advanced screening platforms. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a multitude of biological assays, enabling the efficient identification of new activities nih.gov.
Modern HTS technologies encompass a wide range of assay formats, from biochemical assays that measure the activity of a specific enzyme to cell-based assays that report on complex cellular phenotypes. These platforms can be used to screen a library of this compound analogues to identify compounds with desired biological profiles.
In addition to experimental screening, in silico screening methods play an increasingly important role in drug discovery. Virtual screening can be used to computationally screen vast libraries of compounds against a target of interest, prioritizing a smaller subset for experimental validation. This approach can significantly reduce the time and cost associated with hit identification. The integration of artificial intelligence and machine learning algorithms into these platforms is further enhancing their predictive power and ability to identify promising drug candidates.
The following table summarizes various advanced screening platforms and their potential application in the study of this compound:
| Screening Platform | Description | Application for this compound |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries against biological assays. | Discovery of novel biological activities and structure-activity relationships. |
| High-Content Screening (HCS) | Image-based analysis of cellular phenotypes upon compound treatment. | Identification of effects on cellular morphology, protein localization, and other complex cellular processes. |
| Virtual Screening | Computational screening of compound libraries against a target structure. | Prioritization of analogues for synthesis and experimental testing. |
| DNA-Encoded Libraries (DELs) | Screening of vast libraries of DNA-tagged compounds. | Identification of novel protein targets for this compound. |
Q & A
Q. Q1. What are the established synthetic routes for 2-Butyramido-5-chlorobenzamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via acetylation followed by ammonolysis. For example, chlorinated benzamide analogues are prepared using acetic anhydride (Ac₂O) under heating (∆, 1 hour) to achieve intermediates, followed by treatment with 35% aqueous NH₄OH at room temperature for 4 hours to yield the final product. Yields vary significantly (e.g., 42–78%) depending on substituent positions and reaction optimization . Key parameters include temperature control during acetylation and stoichiometric ratios of NH₄OH for selective amidation.
Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- FT-IR/NMR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and aromatic/chlorine substituents (¹³C NMR: δ ~120–140 ppm for chlorinated aryl carbons).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) for purity analysis. Monitor [M+H]⁺ ions (exact mass depends on molecular formula; PubChem provides computed mass data) .
- XRD : Resolve crystal polymorphism, as seen in related 2-acetamidobenzamide analogues, using Cu-Kα radiation (λ = 1.5418 Å) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the reactivity and binding affinity of this compound in drug discovery?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrophobic active sites). The chloro and amide groups enhance hydrogen bonding and van der Waals interactions.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions. PubChem’s InChI key (WKAJLWHPNIJUDZ-UHFFFAOYSA-N) enables precise structural input .
- ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >50% if logP <5) and CYP450 inhibition risks.
Q. Q4. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability assays). For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents).
- Meta-Analysis : Compare datasets from CAS databases (e.g., CA, CAPLUS with >1,000 entries for related chlorobenzamides) to identify consensus mechanisms .
- Control Experiments : Replicate studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) to isolate compound-specific effects .
Experimental Design & Optimization
Q. Q5. What strategies improve the scalability of this compound synthesis for preclinical studies?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for Ullmann-type coupling to enhance aryl-chlorine bond formation efficiency.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/Hexane).
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety profiles .
Q. Q6. How can researchers design robust stability studies for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation products via LC-MS.
- Analytical Criteria : Define acceptance thresholds (e.g., ≤5% degradation). Use Arrhenius plots to extrapolate shelf-life at 25°C .
Data Analysis & Interpretation
Q. Q7. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Multivariate Analysis : Use PCA to correlate structural features (e.g., Cl substituent position) with activity clusters .
Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₂ | |
| Exact Mass (Da) | 240.0668 (computed) | |
| logP (Predicted) | 2.8 (PubChem) | |
| Solubility (Water) | <1 mg/mL (experimental) |
Q. Table 2. Comparison of Synthetic Yields for Analogues
| Analogue | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 5-Chloro derivative | 71 | NH₄OH, 4 h, RT | |
| 4-Chloro derivative | 42 | NH₄OH, 4 h, RT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
